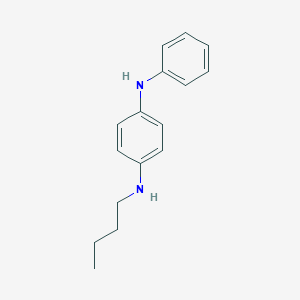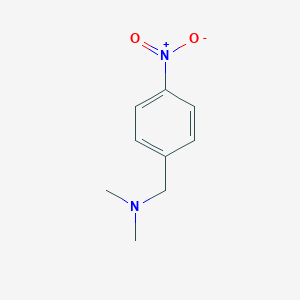
N,N-dimethyl-1-(4-nitrophenyl)methanamine
概述
描述
N,N-dimethyl-1-(4-nitrophenyl)methanamine is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzylamine, where the amine group is substituted with two methyl groups and a nitro group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-(4-nitrophenyl)methanamine can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature of around 30°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
化学反应分析
Types of Reactions
N,N-dimethyl-1-(4-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Amino-N,N-dimethylbenzylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
科学研究应用
N,N-dimethyl-1-(4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of N,N-dimethyl-1-(4-nitrophenyl)methanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The dimethylamine moiety can also participate in hydrogen bonding and other interactions with biological molecules .
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-4-nitroaniline
- N,N-Dimethyl-4-nitrobenzenamine
- 4-Nitro-N,N-dimethylaniline
Uniqueness
N,N-dimethyl-1-(4-nitrophenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the nitro and dimethylamine groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .
属性
IUPAC Name |
N,N-dimethyl-1-(4-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLVPQKSXHTXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299093 | |
| Record name | N,N-Dimethyl-4-nitrobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15184-96-0 | |
| Record name | 15184-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 15184-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-4-nitrobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of N,N-Dimethyl-4-nitrobenzylamine in organic synthesis?
A: N,N-Dimethyl-4-nitrobenzylamine serves as a crucial intermediate in synthesizing various organic compounds. Notably, it plays a key role in preparing pharmaceuticals, pesticides, and other chemicals [, ].
Q2: Can you describe an efficient method for synthesizing N,N-Dimethyl-4-nitrobenzylamine and its advantages?
A: A recent study [] outlines an effective synthesis method utilizing methylene chloride as the solvent, dimethylamine hydrochloride as an auxiliary material, and triethylamine as an acid-binding agent. 4-nitrobenzyl bromide, dissolved in dichloromethane, is added dropwise to the reaction mixture. This method, conducted at 30°C for 30 minutes, achieves a high yield of 94.7%. It presents several advantages over traditional methods, including lower production costs, simplified operation, reduced reaction time, and environmental friendliness, making it suitable for industrial production.
Q3: How does N,N-Dimethyl-4-nitrobenzylamine behave in the presence of a specific catalyst?
A: Research [] indicates that N,N-Dimethyl-4-nitrobenzylamine undergoes selective hydrogenation in the presence of a Borohydride Exchange Resin Supported Pd (BER-Pd) catalyst. This reaction, carried out at room temperature and atmospheric pressure, yields the corresponding amine without affecting other functional groups like ketones, ethers, esters, nitriles, or chloro groups. Importantly, this catalyst avoids hydrogenolysis of the benzylic group, making it highly selective for reducing the nitro group in N,N-Dimethyl-4-nitrobenzylamine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
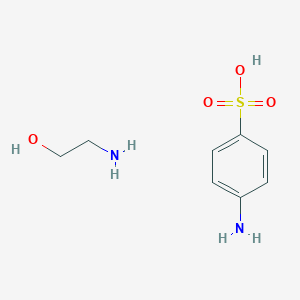
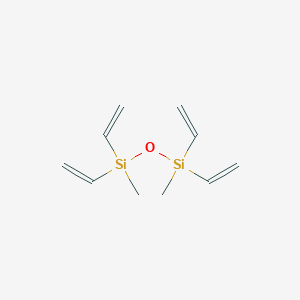

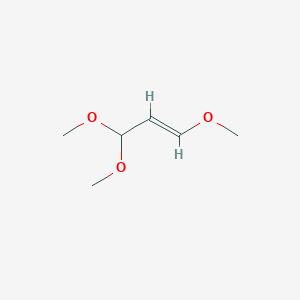

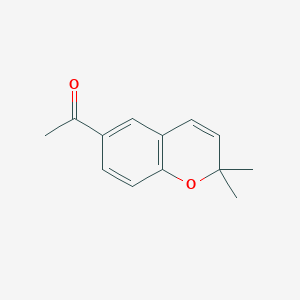
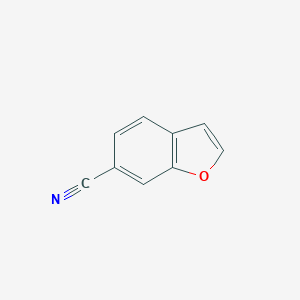

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)

